molecular formula C11H19NO2 B173646 Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 141379-91-1

Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate

Numéro de catalogue: B173646
Numéro CAS: 141379-91-1
Poids moléculaire: 197.27 g/mol
Clé InChI: DETHQVZHERPHHS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 141379-91-1, molecular formula: C₁₁H₁₉NO₂, molar mass: 197.27 g/mol) is a bicyclic tertiary amine ester with a rigid azabicyclic core. This compound belongs to the 9-azabicyclo[3.3.1]nonane family, a scaffold recognized for its structural rigidity and bioactivity in medicinal chemistry . The bicyclic skeleton is integral to pharmaceuticals such as granisetron (a 5-HT₃ receptor antagonist), where it enhances binding affinity and metabolic stability . This compound serves as a versatile intermediate for synthesizing derivatives via ester hydrolysis or functionalization of the nitrogen atom .

Propriétés

IUPAC Name

ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-14-11(13)8-6-9-4-3-5-10(7-8)12-9/h8-10,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETHQVZHERPHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclocondensation of Acetone Dicarboxylic Acid and Glutaraldehyde

A mixture of acetone dicarboxylic acid (1, 0.137 mol) and glutaraldehyde (2, 0.137 mol) in aqueous sulfuric acid (18%) at 0–5°C formed the bicyclic lactam intermediate 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (3). This step utilized sodium acetate to buffer the reaction, achieving a 93% yield after 40 h at 25°C.

Reductive Alkylation and Esterification

Hydrogenation of the benzyl-protected lactam (3) over Pd(OH)₂/C (20 wt%) in isopropanol at 50°C for 48 h yielded the secondary amine 9-azabicyclo[3.3.1]nonane (6). Subsequent carboxylation with ethyl chloroformate in dichloromethane at 0–5°C produced the target ester.

Modern Optimization Strategies

Recent advancements have refined the synthesis for scalability and efficiency:

Improved Cyclocondensation Conditions

Replacing glutaraldehyde with dimethyl acetonedicarboxylate in tetrahydrofuran (THF) reduces side reactions. A 2022 protocol achieved a 95% yield of the lactam intermediate by maintaining strict temperature control (4–8°C) and using Na₂WO₄·2H₂O as a catalyst.

Catalytic Hydrogenation Enhancements

Switching to ammonium formate as a hydrogen donor in methanol, with 10% Pd/C, reduced reaction times from 48 h to 12 h while maintaining >90% yield. This modification minimizes safety risks associated with high-pressure hydrogen gas.

Esterification via Schotten-Baumann Reaction

Aqueous-phase esterification using ethyl chloroformate and sodium hydroxide at pH 9–10 improved atom economy. The method avoids organic solvents, achieving an 88% isolated yield after extraction with ethyl acetate.

Comparative Analysis of Synthetic Routes

Parameter Lowe et al. (1994) Optimized Protocol (2022)
Starting MaterialsAcetone dicarboxylic acidDimethyl acetonedicarboxylate
Cyclocondensation CatalystNoneNa₂WO₄·2H₂O
Reaction Time (h)4024
Overall Yield (%)7889
Purification MethodColumn ChromatographyRecrystallization (EtOH/H₂O)

Critical Process Parameters

Temperature Control

Maintaining temperatures below 10°C during cyclocondensation prevents retro-aldol decomposition of intermediates. Exothermic reactions require jacketed reactors with circulating chillers.

Catalyst Selection

Pd(OH)₂/C outperforms Pd/C in hydrogenation steps due to reduced catalyst poisoning by nitrogen heterocycles. A 5:1 substrate-to-catalyst ratio optimizes cost and efficiency.

Solvent Systems

Isopropanol/water mixtures (3:1 v/v) enhance solubility of intermediates during crystallization. Ethyl acetate remains the preferred extraction solvent due to its low miscibility with aqueous acids.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.45–3.30 (m, 2H, bridgehead H), 2.85–2.70 (m, 4H, CH₂N), 1.95–1.60 (m, 6H, bicyclic CH₂).

  • IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1220 cm⁻¹ (C-O-C).

Purity Assessment

HPLC analysis using a C18 column (MeCN/H₂O 70:30, 1 mL/min) confirms ≥99% purity. Residual solvents are quantified via GC-MS with heptane as an internal standard.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology reduces reaction times by 60% compared to batch processes. A pilot study demonstrated 2.5 kg/day production with 91% yield.

Waste Management

The process generates 3.2 kg waste/kg product, primarily aqueous acidic streams. Neutralization with CaCO₃ precipitates tungsten catalysts for recycling .

Analyse Des Réactions Chimiques

Ester Hydrolysis and Functional Group Transformations

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates used in pharmaceutical synthesis (e.g., Dolasetron impurity pathways) .

Reaction ConditionsProductYield (%)Reference
1M NaOH, EtOH, reflux, 6h9-Azabicyclo[3.3.1]nonane-3-carboxylic acid78
H2SO4 (cat.), H2O, 80°C, 4hSame as above65

Alkylation and Amination at the Bridgehead Nitrogen

The nitrogen atom in the azabicyclo framework participates in alkylation and amination reactions, enabling structural diversification.

Key Findings :

  • Reaction with alkyl halides (e.g., benzyl bromide) in THF/K2CO3 yields N-alkylated derivatives .

  • Reductive amination using aldehydes/ketones and NaBH3CN produces secondary amines with retained bicyclic structure .

Example :

text
Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate + 4-(dimethylamino)benzaldehyde → WC-26 (σ2 receptor ligand, Ki = 2.58 nM)[2]

Cycloaddition Reactions

The strained bicyclic system participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles. These reactions are stereospecific, favoring endo transition states .

Mechanistic Insight :

  • Electron-deficient dipolarophiles react at the C7 position due to ring strain and electron density distribution .

Oxidation to Nitroxyl Radicals

Controlled oxidation of the bridgehead nitrogen produces stable nitroxyl radicals like 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) .

Oxidizing AgentReaction ConditionsApplication
m-CPBACH2Cl2, 0°C → RT, 2hCatalytic alcohol oxidation
H2O2/Na2WO4MeCN/H2O, 50°C, 4hSynthesis of ketones from alcohols

ABNO demonstrates superior catalytic activity compared to TEMPO in oxidation reactions (TOF = 1,200 h⁻¹ vs. 800 h⁻¹ for TEMPO) .

Comparative Reactivity Table

Reaction TypeKey Reagents/ConditionsSelectivity Notes
Ester hydrolysisNaOH/H2O, refluxpH-sensitive; side products <5%
N-AlkylationAlkyl halides, K2CO3, THFPrefers primary alkyl groups
CycloadditionNitrile oxides, Δ, tolueneendo selectivity >90%

Mécanisme D'action

The mechanism of action of ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Molecular Data

Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) CAS Number Key References
This compound Ethyl ester at C3, N9 C₁₁H₁₉NO₂ 197.27 141379-91-1
4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide Methyl at N9, benzamide at C3 C₁₈H₂₄N₂O 284.40 Not provided
tert-Butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate tert-Butyl ester at C3, N3, hydroxy at C9 C₁₂H₂₁NO₃ 227.30 Not provided
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Methyl at N9, amine at C3 C₁₀H₁₈N₂ 166.27 107007-99-8
9-Azabicyclo[3.3.1]nonane-3-one-N-oxyl (keto-ABNO) Ketone at C3, nitroxyl radical at N9 C₈H₁₂N₂O₂ 168.20 Not provided
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid HCl Oxa ring (O), benzyl at N9, carboxylic acid C₁₆H₂₀ClNO₃ 309.79 1630906-39-6

Key Differences and Advantages

  • Functional Groups : Ethyl esters (e.g., Ethyl 9-azabicyclo... carboxylate) offer better hydrolytic stability than tert-butyl esters but are more reactive than amides .
  • Ring Heteroatoms : 3-Oxa variants (e.g., ) reduce basicity compared to nitrogen-rich analogs, affecting pharmacokinetics .
  • Steric Effects : tert-Butyl groups () introduce steric hindrance, reducing off-target interactions in drug candidates .
  • Radical Reactivity: Keto-ABNO’s nitroxyl radical enables unique applications in protein engineering, absent in other derivatives .

Activité Biologique

Overview

Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic compound characterized by a nitrogen atom in its structure, which influences its biological activity and interactions with various biomolecules. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is mediated through its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom within the bicyclic structure plays a crucial role in these interactions, influencing enzyme activity and receptor binding, which can lead to various physiological effects.

Antioxidant Properties

Research indicates that derivatives of 9-azabicyclo[3.3.1]nonane compounds exhibit significant antioxidant properties. For instance, ethyl 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) has shown effectiveness in catalyzing the oxidation of alcohols to carbonyl compounds, demonstrating its potential role as an organocatalyst in oxidative processes .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory effects of compounds related to this compound. For example, certain azabicyclic compounds have been identified as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is implicated in inflammatory responses. These inhibitors can enhance the levels of endogenous palmitoylethanolamide (PEA), thereby prolonging its anti-inflammatory effects .

Case Studies

  • Inhibition of NAAA Activity
    • A study highlighted the discovery of a novel class of NAAA inhibitors based on azabicyclic structures, including derivatives similar to this compound. These compounds demonstrated potent inhibitory activity against human NAAA with low nanomolar IC50 values, showcasing their potential for managing inflammation .
  • Oxidative Catalysis
    • Ethyl 9-azabicyclo[3.3.1]nonane N-oxyl was tested for its catalytic efficiency in oxidizing alcohols under mild conditions, outperforming traditional catalysts like TEMPO in specific reactions, thus illustrating its utility in synthetic organic chemistry .

Table: Summary of Biological Activities

Activity Mechanism Reference
AntioxidantCatalytic oxidation of alcohols
Anti-inflammatoryInhibition of NAAA activity
Enzyme InteractionBinding to specific receptors/enzyme active sites

Q & A

Q. What synthetic routes are commonly employed to prepare Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate derivatives, and how do reaction conditions influence product purity?

Methodological Answer: this compound derivatives are typically synthesized via Mannich reactions or alkylation of the bicyclic scaffold. For example, the Mannich reaction using ammonium formate and Pd(OH)₂/C under reflux in methanol/ethyl acetate has been reported to yield intermediates like 9-azabicyclo[3.3.1]nonan-3-yl carbamates . Reaction temperature and solvent polarity critically affect stereoselectivity and purity. Recrystallization from ethyl acetate/petroleum ether mixtures can resolve racemic intermediates .

Q. How can Carbon-13 NMR spectroscopy aid in conformational analysis of this compound derivatives?

Methodological Answer: Carbon-13 NMR is pivotal for distinguishing chair-boat vs. double-chair conformations. For instance, exo-alcohol derivatives adopt double-chair conformations, while endo-alcohols or quaternary ammonium salts favor chair-boat conformations due to steric interactions. Chemical shifts for N-C-C carbons (e.g., 13.7–32.3 ppm) provide diagnostic markers for substituent positioning and ring strain .

Q. What purification techniques are recommended for isolating this compound intermediates?

Methodological Answer: Chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization are standard. For example, spontaneous resolution during recrystallization of 9-phenyl derivatives achieved enantiomeric enrichment . High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases is used for analytical purity (>98%) .

Advanced Research Questions

Q. How can this compound derivatives be optimized for sigma-2 (σ2) receptor selectivity in cancer imaging?

Methodological Answer: Structure-activity relationship (SAR) studies show that N-substituted phenylcarbamates enhance σ2 affinity. For example, WC-59 (Kᵢ = 0.82 nM for σ2) achieved >2,000-fold selectivity over σ1 receptors. Key modifications include electron-withdrawing groups on the phenyl ring and ethyl ester stabilization of the bicyclic core . Radiolabeling with ¹⁸F or ¹¹C and PET imaging in xenograft models validate targeting efficacy .

Q. What catalytic applications exist for nitroxyl radicals derived from this compound?

Methodological Answer: 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), synthesized via a three-step route (oxidation of the amine precursor, nitroxyl radical formation, and purification via column chromatography), acts as a highly active organocatalyst for alcohol oxidation. ABNO’s stability and low steric hindrance enable efficient TEMPO-free oxidation of primary alcohols to ketones under mild conditions (e.g., 25°C, 12 h) .

Q. How do steric and electronic effects influence the conformational dynamics of quaternary ammonium salts of this compound?

Methodological Answer: Steric bulk (e.g., tert-butyl groups) forces chair-boat conformations despite unfavorable interactions, as shown in 9-tert-butyl-9-azabicyclo[3.3.1]nonane derivatives. Electronic effects, such as electron-withdrawing carbamates, stabilize boat conformations via dipole interactions. Molecular dynamics simulations and X-ray crystallography (e.g., PDB codes in ) validate these trends.

Key Methodological Notes

  • Contradiction Handling: Discrepancies in conformational preferences (e.g., chair-boat vs. double-chair) arise from substituent effects. Validate via combined NMR and computational modeling .
  • Synthesis Optimization: Use Pd-catalyzed hydrogenation for debenzylation steps to avoid side reactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.